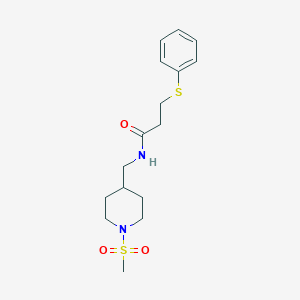

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3S2/c1-23(20,21)18-10-7-14(8-11-18)13-17-16(19)9-12-22-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIZCQOWKHLPQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)CCSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

A similar compound, norfentanyl, is a major urinary metabolite of a narcotic analgesic fentanyl

Mode of Action

If it is similar to Norfentanyl, it may bind to and activate opioid receptors, leading to analgesic effects. .

Biochemical Pathways

If it acts on opioid receptors like Norfentanyl, it could potentially influence pain signaling pathways

Pharmacokinetics

It is noted that the compound is insoluble in water, which could affect its bioavailability and distribution.

Result of Action

If it acts similarly to Norfentanyl, it could potentially have analgesic effects by modulating opioid receptor activity. More research is needed to confirm this.

Biological Activity

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring with a methylsulfonyl group, which is known to enhance solubility and bioavailability. The phenylthio group contributes to its interaction with biological targets.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets. Research indicates that it may exert effects through the following mechanisms:

- Inhibition of Tumor Cell Proliferation : Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and ferroptosis, a form of regulated cell death associated with oxidative stress .

- Modulation of Signaling Pathways : The compound has been noted to influence the KEAP1-NRF2-GPX4 axis, which plays a crucial role in cellular defense against oxidative stress. By inhibiting NRF2 activity, the compound may enhance ferroptosis in tumor cells .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially making them candidates for treating infections .

Efficacy in Cell Lines

A summary of findings from various studies on the efficacy of this compound and related compounds is presented below:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung) | 15 | Induction of apoptosis |

| Study 2 | MCF7 (Breast) | 10 | Ferroptosis via NRF2 inhibition |

| Study 3 | HeLa (Cervical) | 12 | ROS accumulation leading to cell death |

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Anti-Tumor Activity : A recent study investigated the effects of related compounds on tumor growth in xenograft models. The results indicated significant tumor reduction when treated with the compound, supporting its potential as an anti-cancer agent .

- Antimicrobial Studies : In vitro assays demonstrated that derivatives exhibited activity against various bacterial strains, suggesting possible applications in treating infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its methylsulfonyl-piperidine and phenylthio-propanamide motifs. Below is a comparative analysis with structurally related analogs:

Pharmacological and Toxicological Insights

- Fentanyl Analogs () : Derivatives like N-isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamide (ED₅₀: 20.5 µg/kg) exhibit 8–12-fold higher therapeutic indices than fentanyl, attributed to bulky substituents reducing respiratory depression . The target compound’s methylsulfonyl group may similarly mitigate toxicity while maintaining analgesic efficacy.

- Para-Chloroisobutyryl Fentanyl () : Chlorophenyl substitutions increase metabolic resistance but raise cardiac risks. The target’s phenylthio group, while lipophilic, lacks halogen-related toxicity risks .

- Methoxymethyl Analogs () : Lower polarity (–OCH₃ vs. –SO₂CH₃) reduces solubility, limiting bioavailability compared to the target compound .

Physicochemical Properties

- Solubility : The methylsulfonyl group (–SO₂CH₃) enhances aqueous solubility relative to methoxymethyl (–OCH₃) or phenethyl (–C₂H₅C₆H₅) analogs .

- Lipophilicity : The phenylthio group (logP ~2.8) balances hydrophobicity between fentanyl’s phenethyl (logP ~3.5) and triazole-thio derivatives (logP ~4.2) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide, and how can reaction yields be enhanced?

- Methodology :

- Stepwise Synthesis : Begin with the preparation of the methylsulfonyl-piperidine intermediate via sulfonation of piperidine derivatives using methanesulfonyl chloride under anhydrous conditions.

- Coupling Reactions : Employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the phenylthio group to the propanamide backbone .

- Purification : Use column chromatography (silica gel, eluting with gradient mixtures of ethyl acetate/hexane) and recrystallization (2-propanol/water) to isolate intermediates, as demonstrated in analogous piperidinyl-propanamide syntheses .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the methylsulfonyl group (δ ~3.0–3.5 ppm for H; ~40–45 ppm for C) and phenylthio moiety (aromatic protons at δ ~7.0–7.5 ppm) .

- Mass Spectrometry (GC/MS or LC-MS) : Verify molecular weight (calculated for : 380.5 g/mol) and fragmentation patterns to confirm structural integrity .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. How do functional groups (methylsulfonyl, phenylthio) influence the compound’s physicochemical properties?

- Methylsulfonyl Group : Enhances solubility in polar solvents (e.g., DMSO) and stabilizes the piperidine ring via electron-withdrawing effects, potentially affecting bioavailability .

- Phenylthio Group : Contributes to lipophilicity (logP ~2.5–3.0) and may participate in π-π stacking interactions with biological targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the methylsulfonyl and phenylthio moieties?

- Analog Synthesis : Replace methylsulfonyl with sulfoxide or sulfonamide groups to assess electronic effects on receptor binding .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) and compare IC values to correlate substituent effects with activity .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions between the methylsulfonyl group and active-site residues (e.g., hydrogen bonding with serine/threonine kinases) .

Q. What experimental strategies can resolve contradictions in reported biological activity data across studies?

- Standardized Protocols : Ensure consistent assay conditions (e.g., cell lines, incubation time) to minimize variability.

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out degradation as a cause of inconsistent activity .

- Orthogonal Validation : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can computational chemistry predict the compound’s interactions with biological targets such as kinases or GPCRs?

- Molecular Dynamics Simulations : Simulate binding to homology-modeled receptors (e.g., using GROMACS) to identify key interaction sites .

- Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with known active ligands in databases like ChEMBL .

Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24–72 hours. Monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles (e.g., onset at ~200°C) to guide storage conditions .

Q. How can side reactions (e.g., oxidation of phenylthio) be mitigated during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.